molecular formula C19H15ClN4O2 B11008215 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide

Cat. No.: B11008215
M. Wt: 366.8 g/mol
InChI Key: IAHKRGRTVQWVCN-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide is a complex organic compound that features a combination of oxadiazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide typically involves multi-step reactions. One common method includes the reaction of benzohydrazide with cyclic diketones and 3-phenacylideneoxindoles in the presence of indium chloride as a Lewis acid catalyst. This reaction is carried out in refluxing acetonitrile, yielding functionalized benzamides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen atoms, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide involves its interaction with molecular targets such as enzymes. For instance, it has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide apart from similar compounds is its combination of oxadiazole and indole moieties

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide

InChI

InChI=1S/C19H15ClN4O2/c20-15-4-2-1-3-14(15)19-23-18(26-24-19)8-7-17(25)22-13-6-5-12-9-10-21-16(12)11-13/h1-6,9-11,21H,7-8H2,(H,22,25)

InChI Key

IAHKRGRTVQWVCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4)Cl

Origin of Product

United States

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